

BKI-1369 for the Treatment of Apicomplexan Parasites: A Technical Guide

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Compound of Interest

Compound Name: BKI-1369

Cat. No.: B10824509

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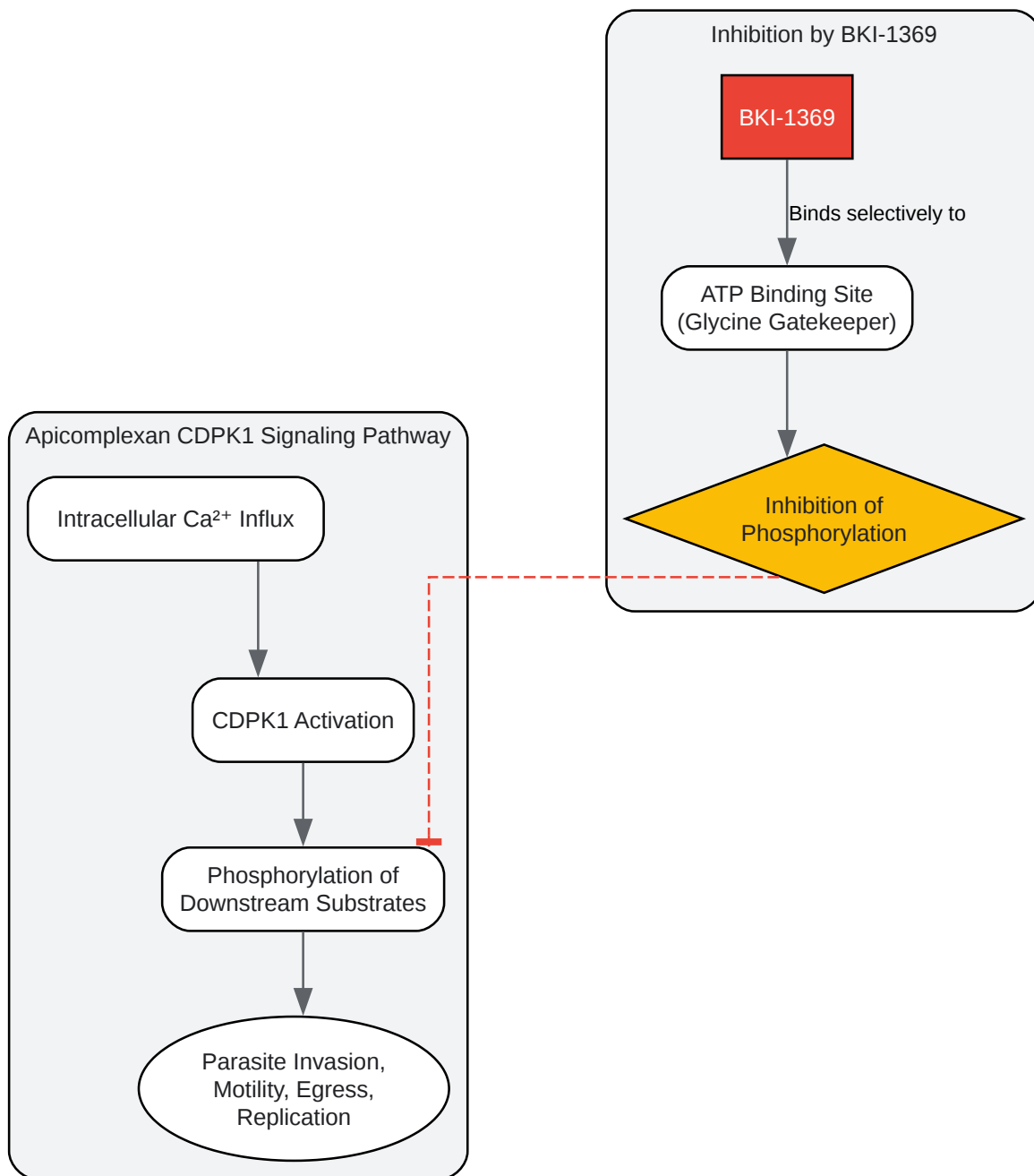
Executive Summary

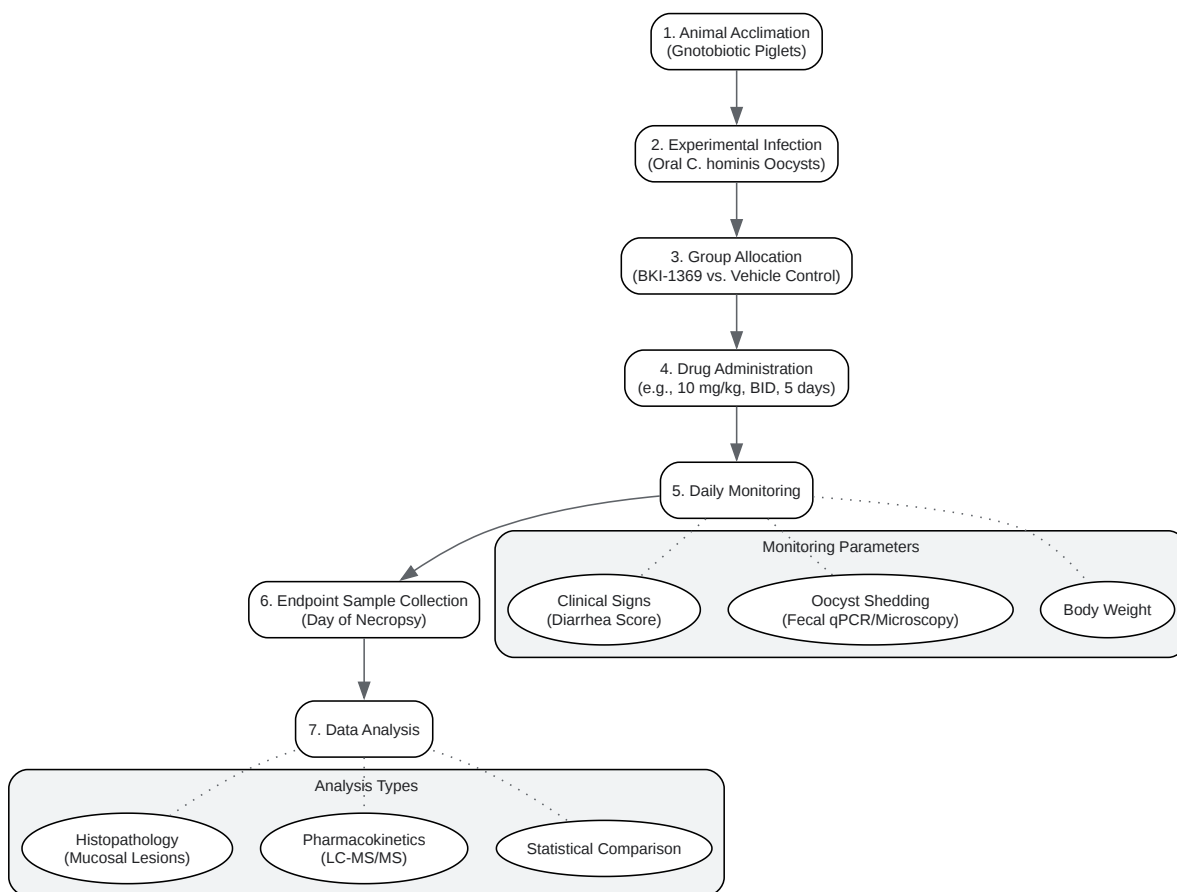
Apicomplexan parasites, including *Cryptosporidium*, *Cystoisospora*, and *Toxoplasma*, pose a significant threat to both human and animal health. The emergence of resistance to existing therapies necessitates the development of novel antiparasitic agents. Bumped Kinase Inhibitors (BKIs) represent a promising class of drugs that selectively target a key parasite enzyme, Calcium-Dependent Protein Kinase 1 (CDPK1), which is essential for parasite motility, host cell invasion, and replication. This technical guide provides an in-depth overview of **BKI-1369**, a lead candidate from this class, covering its mechanism of action, quantitative efficacy data, detailed experimental protocols, and safety profile.

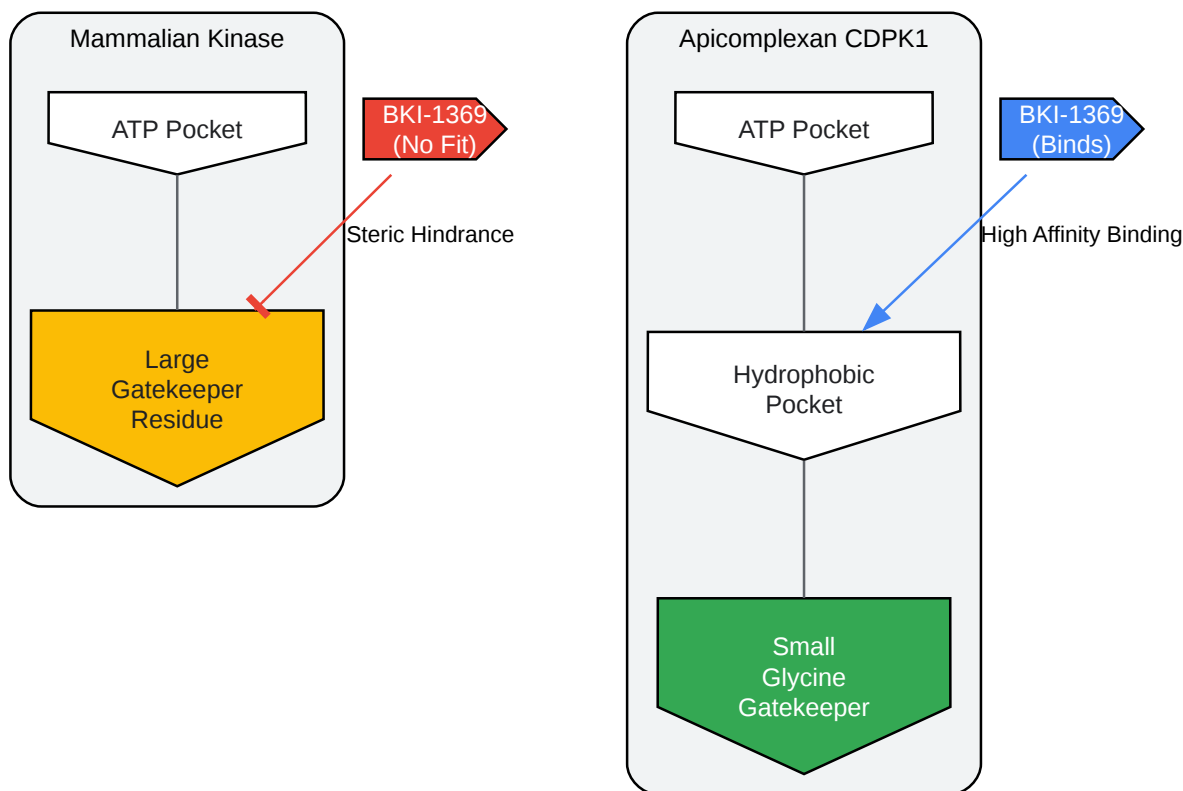
Core Mechanism of Action: Targeting the Parasite-Specific CDPK1

Bumped Kinase Inhibitors are engineered to exploit a structural difference between parasite and mammalian kinases. Apicomplexan CDPKs possess a small glycine residue at a critical "gatekeeper" position in their ATP-binding pocket.^[1] In contrast, the corresponding residue in mammalian kinases is larger and bulkier. This size difference creates a unique hydrophobic pocket in the parasite enzyme that is not present in the host's kinases.^[1] BKIs, like **BKI-1369**, are designed with a "bump" – a bulky chemical group – that fits snugly into this unique pocket, allowing for potent and highly selective inhibition of the parasite enzyme while sparing host kinases.^[1]

By blocking the ATP-binding site of CDPK1, **BKI-1369** prevents the phosphorylation of downstream substrates that are crucial for calcium-mediated signaling pathways. This disruption effectively halts essential parasite functions, including gliding motility, host cell invasion, and intracellular replication.^[2]^[3]







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References

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